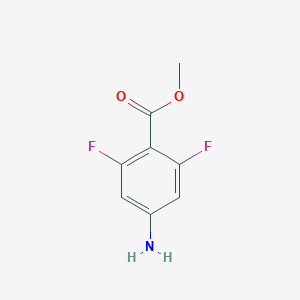

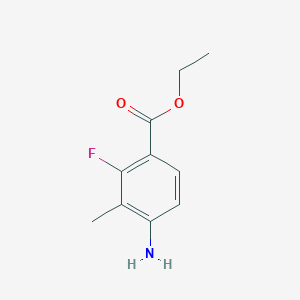

Methyl 4-amino-2,6-difluorobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves Fischer esterification, a straightforward approach to ester formation. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification demonstrates the practicality of synthesizing amino-substituted benzoate esters in an educational setting, providing insights into analogous synthetic routes that could be applicable to methyl 4-amino-2,6-difluorobenzoate (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-amino-2,6-difluorobenzoate, such as various benzoate derivatives, reveals intricate details about their molecular conformations and potential interactions. For instance, studies on hydrogen-bonded chains and sheets in methyl benzoate derivatives highlight the importance of molecular geometry in determining the physical and chemical properties of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-amino-2,6-difluorobenzoate and similar compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the reactions of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid illustrate the versatility of fluorinated benzoic acids in organic synthesis, providing a framework for understanding the reactivity of difluorobenzoate esters (Fielding & Shirley, 1992).

Physical Properties Analysis

The physical properties of methyl 4-amino-2,6-difluorobenzoate, including melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For instance, the structural determination of methyl 4-hydroxybenzoate (methyl paraben) across different polymorphs provides valuable insights into the factors that influence the physical properties of benzoate esters (Gelbrich, Braun, Ellern, & Griesser, 2013).

Chemical Properties Analysis

The chemical properties of methyl 4-amino-2,6-difluorobenzoate, including acidity/basicity, reactivity with other chemical species, and stability, are crucial for its application in synthesis and material development. Studies on the synthesis and reactions of structurally similar compounds, such as fluorinated benzothiazoles, provide a foundation for understanding the chemical behavior of fluorinated benzoate derivatives (Hutchinson et al., 2001).

Applications De Recherche Scientifique

Cosmetic, Drug, and Food Preservative Applications : A study on Methyl 4-hydroxybenzoate, which is closely related to Methyl 4-amino-2,6-difluorobenzoate, revealed its use as an anti-microbial agent in cosmetics, personal care products, and as a food preservative. This research involved crystal structure analysis and computational calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).

Synthesis and Regiocontrol : Methyl 2,6-difluoro-4-(pivaloylamino)benzoate, another compound related to Methyl 4-amino-2,6-difluorobenzoate, was synthesized for study. This research focused on regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives, highlighting the importance of fluorine in directing the metallation process (Thornton & Jarman, 1990).

Antitumor Properties : A study on 2-(4-Aminophenyl)benzothiazoles, structurally related to Methyl 4-amino-2,6-difluorobenzoate, explored their role in the treatment of cancer. This research focused on the synthesis and biological properties of C- and N-oxidation products of these compounds, examining their efficacy against different cancer cell lines (Kashiyama et al., 1999).

Educational Applications in Organic Chemistry : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, similar to Methyl 4-amino-2,6-difluorobenzoate, was presented as an experiment for introductory organic chemistry courses. This study highlighted the educational value of synthesizing such compounds in an academic setting (Kam, Levonis, & Schweiker, 2020).

Ionization Studies in Aqueous Solutions : Research on the ionization of fluorobenzoic acids, including 2,6-difluorobenzoic acid, a close relative of Methyl 4-amino-2,6-difluorobenzoate, was conducted. This study provided insights into the conductance and thermodynamics of these acids in aqueous solutions, important for understanding their chemical behavior (Strong, Waes, & Doolittle, 1982).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPLTCWTTVMXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629511 | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2,6-difluorobenzoate | |

CAS RN |

191478-99-6 | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)